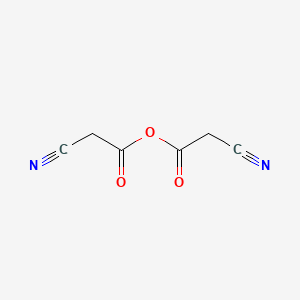
3-Methyl-5-phenyl-1H-1,2,4-triazol
Übersicht
Beschreibung
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
1,2,4-Triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole . This review article highlights the latest strategies for the synthesis of these privileged scaffolds .Molecular Structure Analysis
1,2,4-Triazoles have unique structure and properties and are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole, einschließlich „3-Methyl-5-phenyl-1H-1,2,4-triazol“, haben breite Anwendung in der Arzneimittelforschung gefunden . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .
Organische Synthese
Diese Verbindungen werden in der organischen Synthese ausgiebig verwendet . Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie in diesem Bereich besonders nützlich .
Polymerchemie
1,2,3-Triazole werden auch in der Polymerchemie eingesetzt . Ihre einzigartigen Eigenschaften ermöglichen es, sie zur Herstellung neuer Polymere mit spezifischen Eigenschaften einzusetzen .
Supramolekulare Chemie
In der supramolekularen Chemie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, stabile Strukturen zu bilden, eingesetzt . Sie werden oft als Bausteine bei der Herstellung größerer, komplexerer Moleküle verwendet .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet, einem Prozess, bei dem ein kleines Molekül an ein Biomolekül angehängt wird . Dies geschieht oft, um die Funktion oder Eigenschaften des Biomoleküls zu verändern .
Chemische Biologie
Im Bereich der chemischen Biologie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, mit einer Vielzahl von Enzymen und Rezeptoren zu interagieren, eingesetzt . Dies macht sie nützlich für die Untersuchung biologischer Systeme .
Fluoreszenzmikroskopie
1,2,3-Triazole werden in der Fluoreszenzmikroskopie eingesetzt . Sie können verwendet werden, um fluoreszierende Sonden zu erzeugen, mit denen biologische Systeme visualisiert und untersucht werden .
Materialwissenschaften
Schließlich werden 1,2,3-Triazole in der Materialwissenschaft eingesetzt . Sie können verwendet werden, um neue Materialien mit spezifischen Eigenschaften zu schaffen, wie z. B. hohe Festigkeit oder Beständigkeit gegenüber bestimmten Bedingungen .
Wirkmechanismus
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the biological system, resulting in various biological activities.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can lead to a variety of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Pharmacokinetics
The compound’s molecular weight is 15919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects . These effects are likely the result of the compound’s interaction with various enzymes and receptors in the biological system.
Action Environment
The compound has a melting point of 164-165°c , suggesting that it is stable under normal environmental conditions. It should be stored at room temperature .
Biochemische Analyse
Biochemical Properties
3-methyl-5-phenyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind effectively with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 3-methyl-5-phenyl-1H-1,2,4-triazole and cytochrome P450 can lead to the inhibition of enzyme activity, thereby affecting the metabolic pathways of various substrates. Additionally, this compound can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 3-methyl-5-phenyl-1H-1,2,4-triazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-methyl-5-phenyl-1H-1,2,4-triazole can modulate the activity of kinases involved in signal transduction, leading to altered cellular responses. It also affects the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Furthermore, 3-methyl-5-phenyl-1H-1,2,4-triazole can interfere with metabolic pathways, resulting in changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-methyl-5-phenyl-1H-1,2,4-triazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-5-phenyl-1H-1,2,4-triazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to 3-methyl-5-phenyl-1H-1,2,4-triazole can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These long-term effects highlight the importance of considering the duration of exposure when evaluating the potential therapeutic applications of this compound .
Dosage Effects in Animal Models
The effects of 3-methyl-5-phenyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, 3-methyl-5-phenyl-1H-1,2,4-triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes and disrupt normal cellular functions. Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
3-methyl-5-phenyl-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can affect metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis. These changes can result in variations in metabolite levels, which can have downstream effects on cellular function .
Transport and Distribution
The transport and distribution of 3-methyl-5-phenyl-1H-1,2,4-triazole within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Additionally, 3-methyl-5-phenyl-1H-1,2,4-triazole can bind to plasma proteins, which can affect its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can also impact its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-methyl-5-phenyl-1H-1,2,4-triazole is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3-methyl-5-phenyl-1H-1,2,4-triazole can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors. Understanding the subcellular localization of 3-methyl-5-phenyl-1H-1,2,4-triazole is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCLXNPHJKRLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344087 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3213-91-0 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

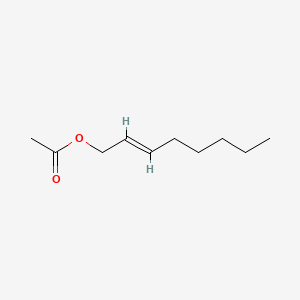
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)
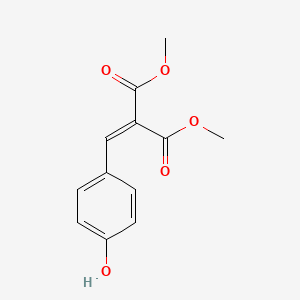
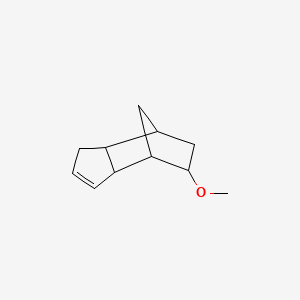
![Phenol, 2-[(2-nitrophenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B1605365.png)
![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)
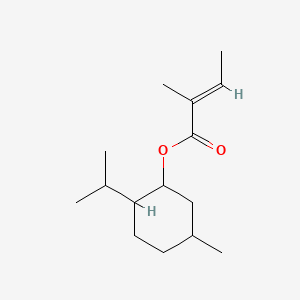

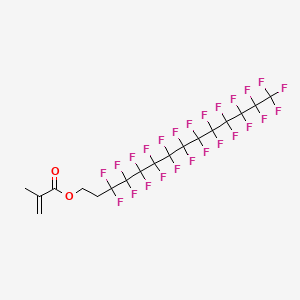
![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)


